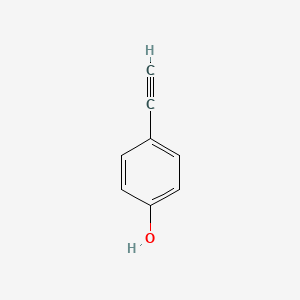Phenol, 4-ethynyl-
CAS No.: 24979-70-2
Cat. No.: VC3713149
Molecular Formula: C8H6O
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24979-70-2 |
|---|---|
| Molecular Formula | C8H6O |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | 4-ethynylphenol |
| Standard InChI | InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H |
| Standard InChI Key | HLXJEKPLQLVJGK-UHFFFAOYSA-N |
| SMILES | C#CC1=CC=C(C=C1)O |
| Canonical SMILES | C#CC1=CC=C(C=C1)O |
Introduction
Nomenclature and Identification
The compound is known by several names in chemical literature and commercial catalogs. The following table summarizes the key identifiers for Phenol, 4-ethynyl-:
| Parameter | Value |
|---|---|
| IUPAC Name | 4-ethynylphenol |
| Common Names | 4-Ethynylphenol, 4-ethynyl-phenol, 4-Hydroxyphenylacetylene, p-ethynylphenol |
| CAS Registry Number | 2200-91-1 |
| Molecular Formula | C₈H₆O |
| Molecular Weight | 118.13 g/mol |
| InChI | InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H |
| InChIKey | HLXJEKPLQLVJGK-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC=C(C=C1)O |
The compound was first cataloged on August 8, 2005, with recent updates to its chemical information as of October 21, 2023 .
Physical and Chemical Properties
Phenol, 4-ethynyl- demonstrates distinctive physical properties that influence its handling and applications. The following table provides a comprehensive overview of its physical and chemical characteristics:
| Property | Value |
|---|---|
| Physical State | Clear yellow liquid |
| Density | 1.12 g/cm³ |
| Boiling Point | 216.2°C at 760 mmHg |
| Flash Point | 97°C |
| Vapor Pressure | 0.0968 mmHg at 25°C |
| Refractive Index | 1.589 |
| Solubility | Variable in organic solvents |
The compound exhibits a unique chemical profile due to the presence of both the hydroxyl group (-OH) attached to the benzene ring and the ethynyl group (-C≡C-) at the para position of the phenolic structure . This arrangement creates an interesting interplay between electronic effects, as the electron-donating hydroxyl group influences the reactivity of the ethynyl moiety.
Chemical Reactions and Behavior
The chemical behavior of Phenol, 4-ethynyl- is dominated by the interplay between the electron-donating hydroxyl group and the reactive ethynyl moiety. This creates unique reaction patterns that distinguish it from simpler phenols or acetylenes.
Applications and Research Findings
Phenol, 4-ethynyl- has found applications in various areas of chemical research and materials science due to its unique structure and reactivity.
Biological Applications
The compound serves as a fluorogenic and chromogenic probe for bacterial enzymes, making it valuable in biological research and diagnostics . The acetylenic functionality provides a reactive handle that can be modified for various detection strategies.
Materials Science Applications
The cyclotrimerization products of Phenol, 4-ethynyl- have been applied in molecular beam electron resists and in the synthesis of polycyclic aromatic hydrocarbons . These applications leverage the ability of the compound to form well-defined, rigid molecular architectures through controlled polymerization pathways.
Polymer Chemistry
Recent research has explored the incorporation of ethynylphenyl groups into polymer systems. For example, ethynyl phenyl azo phenol-biphenylene resin (EPABN) represents a novel addition-cure phenolic resin that incorporates ethynylphenyl functionalities . The ethynyl groups in these systems can undergo various polymerization reactions, including:
-
Trimerization reactions
-
Glazer coupling reactions
-
Strauss coupling reactions
-
Diels-Alder reactions
-
Addition polymerization
These diverse reaction pathways allow for the creation of complex molecular architectures with enhanced thermal and mechanical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume